(1E,2E)-bis({5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methylidene)hydrazine
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Overview
Description
5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde ((E)-{5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylidene)hydrazone is an organic compound characterized by the presence of a furan ring, a chlorinated phenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde ((E)-{5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylidene)hydrazone typically involves the following steps:
Formation of 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde: This can be achieved through the reaction of 2-chloro-5-(trifluoromethyl)benzaldehyde with furfural under acidic or basic conditions.
Hydrazone Formation: The aldehyde group of 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde reacts with hydrazine or a hydrazine derivative to form the hydrazone.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the hydrazone group, converting it to the corresponding amine.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde ((E)-{5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylidene)hydrazone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde ((E)-{5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylidene)hydrazone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve modulation of enzyme activity, receptor binding, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde: The parent aldehyde compound.
5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furylamine: The corresponding amine derivative.
5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furylmethanol: The alcohol derivative.
Uniqueness
5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde ((E)-{5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylidene)hydrazone is unique due to the presence of both the hydrazone group and the trifluoromethyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H12Cl2F6N2O2 |
---|---|
Molecular Weight |
545.3 g/mol |
IUPAC Name |
(E)-1-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-N-[(E)-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]methanimine |
InChI |
InChI=1S/C24H12Cl2F6N2O2/c25-19-5-1-13(23(27,28)29)9-17(19)21-7-3-15(35-21)11-33-34-12-16-4-8-22(36-16)18-10-14(24(30,31)32)2-6-20(18)26/h1-12H/b33-11+,34-12+ |
InChI Key |
WEVKUUJHHZRWLB-QNIRRPGASA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CC=C(O2)/C=N/N=C/C3=CC=C(O3)C4=C(C=CC(=C4)C(F)(F)F)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CC=C(O2)C=NN=CC3=CC=C(O3)C4=C(C=CC(=C4)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
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